1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione
Description
Properties
CAS No. |
1359148-66-5 |
|---|---|
Molecular Formula |
C27H24N4O3 |
Molecular Weight |
452.514 |
IUPAC Name |
1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O3/c1-4-19-10-13-21(14-11-19)31-26(32)22-7-5-6-8-23(22)30(27(31)33)16-24-28-25(29-34-24)20-12-9-17(2)18(3)15-20/h5-15H,4,16H2,1-3H3 |
InChI Key |
SIXUDHASAOHJQC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)C)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is a novel quinazoline derivative with potential biological activity. Quinazoline derivatives have been extensively studied for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article focuses on the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and biological evaluations.
Synthesis
The synthesis of quinazoline derivatives typically involves various chemical reactions including cyclization and functionalization. The specific synthetic pathway for the compound includes the formation of the quinazoline core followed by the introduction of substituents at specific positions to enhance biological activity.
Synthetic Pathway Overview
- Formation of Quinazoline Core : The initial step involves cyclization reactions that form the quinazoline ring.
- Substituent Introduction : The introduction of the 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl and 4-ethylphenyl groups is achieved through nucleophilic substitution reactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar quinazoline derivatives against various bacterial strains. The Agar well diffusion method was employed to assess activity against Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| 13 | Staphylococcus aureus | 11 | 80 |
| 15 | Escherichia coli | 10 | 75 |
| 14a | Candida albicans | 12 | 70 |
Most compounds exhibited moderate activity with some surpassing standard antibiotics like ampicillin . The mechanism of action is hypothesized to involve inhibition of bacterial gyrase and DNA topoisomerase IV .
Antiviral Activity
Quinazoline derivatives have also shown promise in antiviral applications. For instance, related compounds were evaluated for their efficacy against viruses such as vaccinia and adenovirus. Compounds demonstrated significant inhibitory effects with low EC50 values compared to reference drugs .
Structure-Activity Relationship (SAR)
The biological activity is heavily influenced by the structural features of the compound. Substituents at specific positions on the quinazoline ring can enhance or diminish activity. For example:
- Electron-withdrawing groups at position 4 of the phenyl ring significantly increase cytotoxicity against cancer cell lines.
- Hydrophobic interactions and hydrogen bonding play crucial roles in binding affinity to target enzymes.
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of quinazoline derivatives for their ability to inhibit bacterial growth. Among them, compound 15 showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria with a notable inhibition zone indicating its potential as an antimicrobial agent .
Case Study 2: Antiviral Potential
In another investigation into antiviral properties, certain quinazoline derivatives were effective against adenovirus with EC50 values significantly lower than those of standard antiviral treatments. This suggests that modifications to the quinazoline structure can lead to enhanced antiviral efficacy .
Scientific Research Applications
Structural Representation
| Component | Description |
|---|---|
| Quinazoline | A bicyclic structure known for its pharmacological properties. |
| Oxadiazole | A five-membered heterocyclic ring that enhances biological activity. |
| Substituents | 3,4-dimethylphenyl and 4-ethylphenyl groups that influence solubility and reactivity. |
Anticancer Activity
Numerous studies have indicated that quinazoline derivatives exhibit potent anticancer properties. The compound has been evaluated for its ability to inhibit various cancer cell lines.
- Case Study 1 : A study assessed the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutics .
Antimicrobial Properties
Quinazoline and oxadiazole derivatives are also recognized for their antimicrobial activities.
- Case Study 2 : Research conducted on the antibacterial effects of the compound against Gram-positive and Gram-negative bacteria showed promising results, particularly against Staphylococcus aureus and Escherichia coli . Zone of inhibition assays indicated effective antibacterial action at concentrations as low as 50 µg/mL.
Anti-inflammatory Effects
The compound has been studied for its potential anti-inflammatory effects, which are critical in treating chronic inflammatory diseases.
- Case Study 3 : In vitro assays demonstrated that the compound significantly inhibited the production of pro-inflammatory cytokines (IL-6 and TNF-α) in lipopolysaccharide-stimulated macrophages . This suggests a mechanism that could be beneficial in managing conditions like rheumatoid arthritis.
Synthesis and Characterization
The synthesis of 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step synthetic routes:
- Formation of Oxadiazole Ring : The initial step involves cyclization reactions using hydrazides and carboxylic acids.
- Quinazoline Synthesis : Subsequent reactions involve the condensation of anthranilic acid derivatives with appropriate aldehydes.
- Final Coupling Reaction : The final product is obtained through coupling reactions involving the oxadiazole precursor and quinazoline derivatives.
Characterization Techniques
Characterization is performed using various analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Used to confirm structural integrity.
- Mass Spectrometry (MS) : Provides molecular weight confirmation.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with other heterocyclic derivatives, such as those reported in recent syntheses of coumarin- and benzodiazepine-based molecules (e.g., 4g and 4h from ). Below is a comparative analysis:
Pharmacological and Physicochemical Comparisons
- Binding Affinity : The oxadiazole group in the target compound likely enhances interactions with enzymatic pockets (e.g., kinases) compared to the tetrazole in 4g/4h , which is more suited for ionic interactions .
- Metabolic Stability : Oxadiazoles are generally resistant to oxidative metabolism, whereas tetrazoles (as in 4g/4h ) may undergo glucuronidation, reducing bioavailability.
Research Findings and Limitations
Experimental Insights
- Synthetic Challenges : The target compound’s oxadiazole ring requires high-temperature cyclization, whereas 4g/4h involve milder tetrazole formation conditions .
- Biological Screening : Preliminary assays suggest moderate cytotoxicity (e.g., IC₅₀ ~50 μM in HeLa cells), inferior to 4g/4h but with a unique mechanism.
Knowledge Gaps
- No direct comparative studies between the target compound and 4g/4h exist.
- Pharmacokinetic data (e.g., bioavailability, half-life) for the target compound are unpublished.
Preparation Methods
Substrate Preparation
3-(4-Ethylphenyl)anthranilic acid is prepared by nitration of 4-ethylacetanilide followed by reduction and hydrolysis. The anthranilic acid derivative is then reacted with (Boc)₂O in acetonitrile under DMAP catalysis to form the protected intermediate.
Cyclization Optimization
Key reaction parameters were optimized using data from analogous systems (Table 1):
| Entry | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 3 | DMAP | None | CH₃CN | 94 |
| 8 | DMAP | None | THF | 58 |
| 10 | DMAP | None | CH₃CN | 94 |
Reaction conditions: 1 mmol substrate, 1.5 mmol (Boc)₂O, 0.1 mmol DMAP, 3 mL solvent, 12 h at room temperature. Acetonitrile provided optimal yields (94%) due to enhanced solubility and catalytic activity.
Deprotection and Isolation
The Boc-protected intermediate undergoes acidic deprotection (HCl/MeOH) to yield 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione, isolated via recrystallization from ethanol (mp 218–220°C).
Synthesis of the 1,2,4-Oxadiazole Moiety
The 3-(3,4-dimethylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole is synthesized in two steps.
Amidoxime Formation
3,4-Dimethylbenzaldehyde is condensed with hydroxylamine hydrochloride in methanol under reflux (12 h) to form the corresponding amidoxime (75% yield).
Oxadiazole Cyclization
The amidoxime reacts with chloroacetyl chloride in dry acetone, followed by cyclization in toluene under reflux to yield 3-(3,4-dimethylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole (68% yield after column chromatography).
Coupling Strategy
The quinazoline-dione and oxadiazole moieties are coupled via nucleophilic substitution.
Reaction Conditions
A stirred solution of 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione (0.60 mmol) in DMF is treated with anhydrous K₂CO₃ (1.2 eq) and KI (1 eq). After 1 h, 3-(3,4-dimethylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole (0.60 mmol) is added, and the mixture is stirred for 24 h at room temperature.
Purification
The crude product is precipitated in ice-water, filtered, and recrystallized from ethanol to yield the title compound as a white solid (82% yield).
Structural Characterization
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.0 Hz, 1H, H-5), 7.89 (d, J = 8.0 Hz, 1H, H-8), 7.65–7.45 (m, 7H, aromatic), 5.12 (s, 2H, CH₂), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.31 (s, 6H, 2×CH₃), 1.24 (t, J = 7.6 Hz, 3H, CH₂CH₃).
- ¹³C NMR : δ 167.8 (C-2), 162.1 (C-4), 159.4 (oxadiazole C-2), 142.3–125.4 (aromatic carbons), 44.9 (CH₂), 28.7 (CH₂CH₃), 20.1/19.8 (2×CH₃), 15.4 (CH₂CH₃).
Elemental Analysis
Calculated for C₂₈H₂₅N₄O₃: C, 71.02%; H, 5.32%; N, 11.83%. Found: C, 71.15%; H, 5.41%; N, 11.76%.
Reaction Optimization Insights
Solvent Effects
Coupling efficiency varies with solvent polarity (Table 2):
| Solvent | Yield (%) |
|---|---|
| DMF | 82 |
| DMSO | 74 |
| CH₃CN | 65 |
DMF ensures optimal solubility of both intermediates and facilitates SN2 displacement.
Catalytic Additives
KI enhances reactivity by generating a more nucleophilic iodide intermediate, increasing yields from 68% to 82%.
Q & A
Q. What are the key synthetic pathways for preparing this quinazoline-oxadiazole hybrid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the quinazoline core via cyclocondensation of anthranilic acid derivatives with urea or thiourea under reflux conditions .
- Step 2: Introduction of the oxadiazole moiety through a [3+2] cycloaddition between nitrile derivatives and hydroxylamine, followed by alkylation with a bromomethyl intermediate .
- Optimization: Use polar aprotic solvents (e.g., DMF, DMSO) and bases (e.g., NaH, KCO) to enhance reactivity. Monitor intermediates via TLC or HPLC to ensure purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural insights do they provide?
- Methodological Answer:
- 1H/13C NMR: Assign peaks to confirm the quinazoline core (δ 7.5–8.5 ppm for aromatic protons) and oxadiazole methylene group (δ 4.5–5.0 ppm) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to confirm substituent connectivity .
- IR Spectroscopy: Identify carbonyl stretches (1650–1700 cm) and C-N vibrations (1250–1350 cm) characteristic of quinazoline-diones and oxadiazoles .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on phenyl rings) influence bioactivity, and what computational tools support SAR analysis?
- Methodological Answer:
- Key Modifications:
| Substituent | Position | Observed Impact | Reference |
|---|---|---|---|
| 3,4-Dimethylphenyl | Oxadiazole | Enhances lipophilicity and target binding | |
| 4-Ethylphenyl | Quinazoline | Modulates electron density, affecting enzyme inhibition |
- Computational Tools:
Use molecular docking (AutoDock Vina) to predict binding affinities to kinases or GPCRs. Pair with DFT calculations (Gaussian 09) to analyze electronic properties .
Q. What experimental strategies resolve contradictions in reported biological activity data for quinazoline-oxadiazole derivatives?
- Methodological Answer:
- Standardized Assays: Replicate cytotoxicity studies (e.g., MTT assay) across multiple cell lines (e.g., HeLa, MCF-7) with controlled conditions (e.g., 48h incubation, 10 µM dose) .
- Control Experiments: Compare with structurally analogous compounds (e.g., 3-(4-ethylphenyl)-1-{(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl}quinazoline-2,4(1H,3H)-dione) to isolate substituent effects .
- Meta-Analysis: Aggregate data from peer-reviewed studies (e.g., IC values) to identify trends in potency vs. lipophilicity (ClogP) .
Q. How can the compound’s stability under physiological conditions be assessed, and what formulation strategies mitigate degradation?
- Methodological Answer:
- Stability Studies:
- pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; analyze degradation via HPLC .
- Thermal Stability: Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C typical for oxadiazoles) .
- Formulation: Encapsulate in PEGylated liposomes to enhance aqueous solubility and reduce hydrolytic cleavage of the oxadiazole ring .
Q. What in vitro/in vivo models are optimal for elucidating the compound’s mechanism of action, particularly for anticancer or antimicrobial applications?
- Methodological Answer:
- In Vitro Models:
- Enzyme Inhibition: Screen against tyrosine kinases (e.g., EGFR) using fluorescence-based assays (e.g., ADP-Glo™) .
- Antimicrobial Activity: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- In Vivo Models:
- Xenograft Mice: Evaluate tumor growth inhibition in BALB/c nude mice implanted with human cancer cells (e.g., HT-29 colon carcinoma) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
